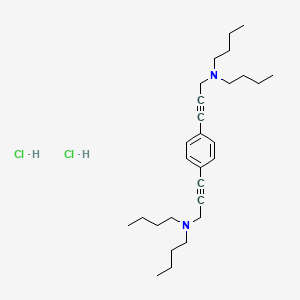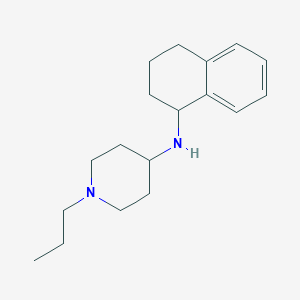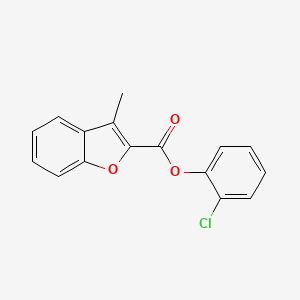
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a member of the propargylamine family and has been studied extensively for its ability to inhibit monoamine oxidase (MAO) activity.
Mechanism of Action
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride acts as a reversible inhibitor of MAO activity. MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride increases the levels of these neurotransmitters in the brain, which can lead to improved mood and cognitive function. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit MAO activity, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in lab experiments is its ability to selectively inhibit MAO activity. This allows researchers to study the effects of increased neurotransmitter levels in a controlled manner. Additionally, 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride. One area of interest is the development of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride-based drugs for the treatment of neurological disorders such as depression and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride and to explore its potential as an anticancer agent. Finally, there is a need for more studies to investigate the safety and efficacy of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride in humans.
Synthesis Methods
The synthesis of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride involves the reaction between 1,4-dibromobenzene and N,N-dibutyl-2-propyn-1-amine in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride dihydrochloride. The synthesis of 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride is a relatively simple process and can be achieved with high yield and purity.
Scientific Research Applications
3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has been shown to inhibit both MAO-A and MAO-B activity, making it a promising candidate for the treatment of various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease. 3,3'-(1,4-phenylene)bis(N,N-dibutyl-2-propyn-1-amine) dihydrochloride has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-butyl-N-[3-[4-[3-(dibutylamino)prop-1-ynyl]phenyl]prop-2-ynyl]butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2.2ClH/c1-5-9-21-29(22-10-6-2)25-13-15-27-17-19-28(20-18-27)16-14-26-30(23-11-7-3)24-12-8-4;;/h17-20H,5-12,21-26H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSUDQWUCNUKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CC1=CC=C(C=C1)C#CCN(CCCC)CCCC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[3-[4-[3-(dibutylamino)prop-1-ynyl]phenyl]prop-2-ynyl]butan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)


![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)